molecular formula C10H8BrF3N4S B2383349 5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine CAS No. 449746-27-4

5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine

Cat. No.: B2383349
CAS No.: 449746-27-4
M. Wt: 353.16
InChI Key: UHSVFXRKMPPSGR-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine
  • 5-[(4-Methylphenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine
  • 5-[(4-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine

Uniqueness

The presence of the bromophenyl group in 5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine distinguishes it from other similar compounds. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3N4S/c11-7-3-1-6(2-4-7)5-19-9-17-16-8(18(9)15)10(12,13)14/h1-4H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSVFXRKMPPSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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